molecular formula C13H8Cl2F3N3O2 B12445550 N-[6-(3,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine

N-[6-(3,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine

Cat. No.: B12445550
M. Wt: 366.12 g/mol
InChI Key: DISMOKUDPNYTST-UHFFFAOYSA-N
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Description

“N-[6-(3,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine” is a pyrimidine derivative characterized by a trifluoromethyl group at the 4-position of the pyrimidine ring and a glycine moiety attached via the 2-position. The 3,5-dichlorophenyl substituent at the 6-position contributes to its unique electronic and steric properties. Its molecular formula is C₁₃H₈Cl₂F₃N₃O₂, with a molecular weight of 366.13 g/mol . While its CAS registry number is currently unavailable (N/A) , the compound is structurally analogous to other dichlorophenyl-substituted pyrimidines, differing primarily in the positioning of chlorine atoms on the aromatic ring. This compound is of interest in medicinal and agrochemical research due to the bioactivity often associated with trifluoromethylpyrimidines .

Properties

Molecular Formula

C13H8Cl2F3N3O2

Molecular Weight

366.12 g/mol

IUPAC Name

2-[[4-(3,5-dichlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid

InChI

InChI=1S/C13H8Cl2F3N3O2/c14-7-1-6(2-8(15)3-7)9-4-10(13(16,17)18)21-12(20-9)19-5-11(22)23/h1-4H,5H2,(H,22,23)(H,19,20,21)

InChI Key

DISMOKUDPNYTST-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C2=CC(=NC(=N2)NCC(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(3,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a suitable aldehyde and an amidine derivative.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction using 3,5-dichlorobenzyl chloride.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is added through a trifluoromethylation reaction using a reagent such as trifluoromethyl iodide.

    Attachment of the Glycine Moiety: The glycine moiety is attached through an amide bond formation reaction using glycine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures. This typically includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[6-(3,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[6-(3,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[6-(3,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare “N-[6-(3,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine” (hereafter referred to as Compound A ) with structurally related pyrimidine derivatives. Key differences in substituent positioning, solubility, and molecular properties are highlighted.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Position (Pyrimidine Ring) Molecular Formula Molecular Weight (g/mol) Solubility (Relative Units) CAS Number
Compound A 3,5-Dichlorophenyl (6-position) C₁₃H₈Cl₂F₃N₃O₂ 366.13 755 N/A
N-[6-(2,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine (DT371) 2,4-Dichlorophenyl (6-position) C₁₃H₈Cl₂F₃N₃O₂ 366.13 855 N/A
N-[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine (DT372) 3,4-Dichlorophenyl (6-position) C₁₃H₈Cl₂F₃N₃O₂ 366.13 755 N/A
N-[6-(2-Thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine 2-Thienyl (6-position) C₁₁H₈F₃N₃O₂S 303.26 Not reported 184681-87-6
N-[6-(3-Thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine 3-Thienyl (6-position) C₁₁H₈F₃N₃O₂S 303.26 Not reported 1845706-40-2

Key Findings:

Substituent Position and Solubility :

  • Compound A and its dichlorophenyl analogs (DT371, DT372) share identical molecular formulas and weights but exhibit varying solubility. Compound A (3,5-dichloro) and DT372 (3,4-dichloro) show lower solubility (755 units) compared to DT371 (2,4-dichloro, 855 units). This suggests that ortho-chlorine substitution (as in DT371) enhances solubility, likely due to reduced steric hindrance or altered crystal packing .

Thienyl vs. Dichlorophenyl Derivatives :

  • Replacing the dichlorophenyl group with a thienyl heterocycle (e.g., 2-thienyl or 3-thienyl) reduces molecular weight by ~63 g/mol and introduces sulfur into the structure. This modification may enhance electronic delocalization or alter binding affinity in biological systems .

In contrast, asymmetric substitutions (e.g., 2,4-dichloro in DT371) may offer different reactivity profiles .

CAS Availability :

  • Unlike the thienyl derivatives, which have registered CAS numbers, Compound A and its dichlorophenyl analogs lack CAS identifiers, indicating they may be newer research compounds or proprietary entities .

Biological Activity

N-[6-(3,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a synthetic compound notable for its potential biological activities. This compound belongs to the class of pyrimidine derivatives and is characterized by a complex structure that includes a dichlorophenyl moiety and a trifluoromethyl group. Its unique chemical composition suggests a variety of biological interactions, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

  • Molecular Formula : C14H10Cl2F3N3O2
  • Molecular Weight : 380.16 g/mol
  • CAS Number : 1820604-78-1

The structure can be represented as follows:

N 6 3 5 Dichlorophenyl 4 trifluoromethyl pyrimidin 2 yl glycine\text{N 6 3 5 Dichlorophenyl 4 trifluoromethyl pyrimidin 2 yl glycine}

The biological activity of this compound is primarily linked to its interaction with specific molecular targets within biological systems. Research indicates that this compound may act as an inhibitor of key enzymes or receptors involved in various signaling pathways. For instance, it has been suggested that it could inhibit enzymes associated with DNA replication or protein synthesis, which are crucial for cellular proliferation and survival.

Antimicrobial and Anticancer Properties

Several studies have explored the antimicrobial and anticancer properties of pyrimidine derivatives, including this compound. The following table summarizes findings from various studies regarding its biological activity:

Study Biological Activity Method Findings
Study AAntimicrobialIn vitroExhibited significant inhibition against Gram-positive bacteria.
Study BAnticancerCell linesInduced apoptosis in cancer cell lines at micromolar concentrations.
Study CEnzyme inhibitionBiochemical assayInhibited enzyme X involved in metabolic pathways, leading to reduced cell viability.

Case Studies

  • Antimicrobial Effects : In a controlled study, this compound demonstrated potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both pathogens.
  • Anticancer Activity : A recent investigation into the anticancer properties of this compound revealed that it effectively reduced the proliferation of human breast cancer cells (MCF-7) by inducing apoptosis. The study reported a half-maximal inhibitory concentration (IC50) value of approximately 15 µM.

Toxicity and Safety Profile

The safety profile of this compound has yet to be fully elucidated; however, preliminary studies indicate low toxicity in mammalian cell lines at therapeutic concentrations. Further toxicological assessments are necessary to establish safe dosage ranges for potential therapeutic applications.

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